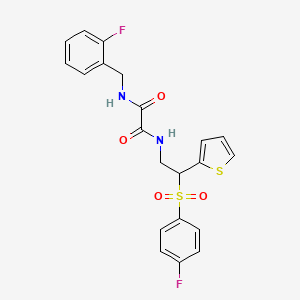

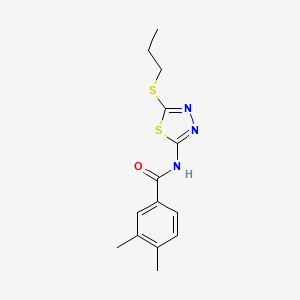

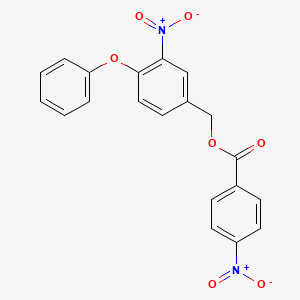

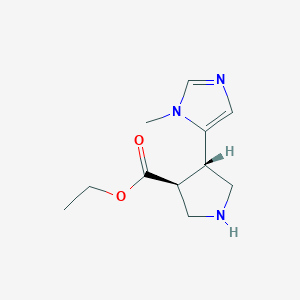

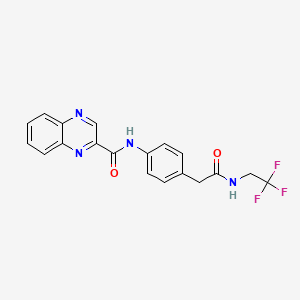

![molecular formula C5H7N7 B2827889 3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine CAS No. 330977-51-0](/img/structure/B2827889.png)

3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

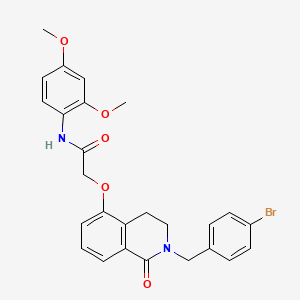

Triazolo-triazine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a fused triazole and triazine ring structure . These compounds are often designed and synthesized based on a fused-triazole backbone with various substituents .

Synthesis Analysis

The synthesis of triazolo-triazine derivatives often involves the reaction of amino-substituted triazolo-triazines with various reagents . For example, one study reported the synthesis of 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts based on a fused-triazole backbone with two C-amino groups as substituents .Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is characterized by a fused triazole and triazine ring structure . The specific structure can vary depending on the substituents attached to the ring system .Chemical Reactions Analysis

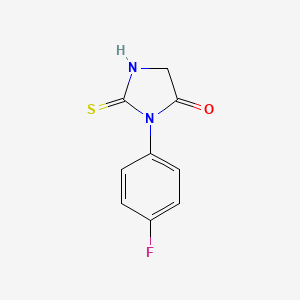

Triazolo-triazine derivatives can undergo various chemical reactions. For example, they can react with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide, resulting in alkylation at the N-3 nitrogen atom of the heterocyclic system .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo-triazine derivatives can vary widely depending on their specific structure. For example, some compounds exhibit remarkable thermal stabilities . The density, decomposition temperature, and detonation performance of these compounds can also vary .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

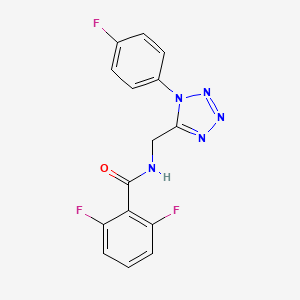

Medicinal and Pharmaceutical Chemistry

Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities . 1,2,4-triazolo [1,5- a ]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Treatment of Diseases

These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, these types of compounds have various applications in the material sciences fields as well .

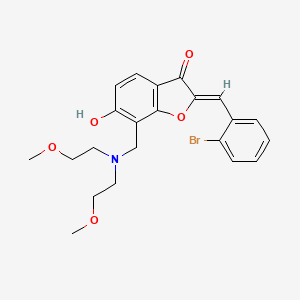

Bioorthogonal Applications

The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Synthesis of Organic Materials

Triazines and tetrazines are perspective energetic materials and promising gas generators . They are of interest as a new generation of thermally activated organic materials with delayed fluorescence .

Heterogeneous Catalysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis .

Mecanismo De Acción

The mechanism of action of triazolo-triazine derivatives can vary depending on their specific structure and the context in which they are used. For example, some derivatives have been studied for their potential as energetic materials, where their performance properties can be changed by careful choice of functional groups .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7/c1-2-10-11-5-9-3(6)8-4(7)12(2)5/h1H3,(H4,6,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYSKOUBBKWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=NC(=N2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

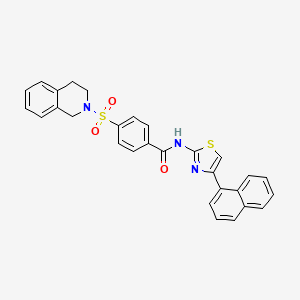

![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)

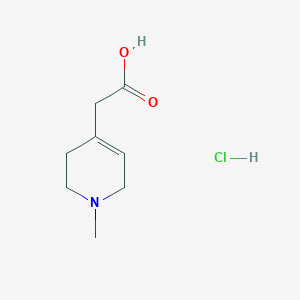

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)

![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)